molecular formula C10H11ClN2O B13057093 (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

Katalognummer: B13057093
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: XCNUYXGDLMNUNM-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde is first converted to an intermediate compound through a reaction with the amine under controlled conditions.

    Nitrile Formation: The intermediate is then subjected to a nitrile-forming reaction, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring or the nitrile group.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to its molecular targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the chloro group, which may affect its reactivity and biological activity.

    (3S)-3-Amino-3-(3-chlorophenyl)propanenitrile: Lacks the methoxy group, potentially altering its chemical properties and applications.

    (3S)-3-Amino-3-(4-chloro-3-methoxyphenyl)propanenitrile: A positional isomer with different substitution patterns on the phenyl ring.

Uniqueness

(3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is unique due to the specific combination of functional groups and their positions on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H11ClN2O

Molekulargewicht

210.66 g/mol

IUPAC-Name

(3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1

InChI-Schlüssel

XCNUYXGDLMNUNM-VIFPVBQESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)[C@H](CC#N)N)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)C(CC#N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.